Physical and chemical properties of 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile
Physical and chemical properties of 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile
A Bifunctional Pharmacophore Scaffold for Divergent Synthesis[1]
HExecutive Summary
2-Chloroimidazo[1,2-a]pyridine-6-carbonitrile represents a high-value "privileged scaffold" in medicinal chemistry. Unlike its more common isomers (e.g., 3-cyano derivatives), this specific regioisomer offers a unique orthogonal reactivity profile . The C2-chlorine atom serves as an excellent electrophilic handle for palladium-catalyzed cross-couplings, while the C6-nitrile group provides a gateway for further functionalization (reduction, hydrolysis, or tetrazole formation) without interfering with the imidazopyridine core assembly. This guide details the physiochemical properties, robust synthetic protocols, and strategic reactivity logic required to utilize this compound in drug discovery campaigns targeting kinases, GPCRs, and anti-infective pathways.
Structural Analysis & Physiochemical Profile
The imidazo[1,2-a]pyridine core is isosteric with indole and purine, making it a critical template for ATP-competitive inhibitors. The electron-withdrawing nitrile group at C6 decreases the basicity of the bridgehead nitrogen, modulating solubility and metabolic stability compared to the unsubstituted parent.
Table 1: Physiochemical Specifications
| Property | Value / Description | Note |
| Molecular Weight | 177.59 g/mol | Ideal for Fragment-Based Drug Design (FBDD) |
| Exact Mass | 177.0094 | Monoisotopic |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Predicted LogP | ~1.8 - 2.1 | Lipophilic enough for membrane permeability |
| TPSA | ~41 Å | Favorable for CNS penetration if required |
| H-Bond Acceptors | 3 (N1, N4, CN) | Key interaction points for binding pockets |
| H-Bond Donors | 0 | - |
| Solubility | DMSO (>20 mg/mL), DMF, DCM | Poor water solubility; requires co-solvent |
Electronic Distribution & Basicity
The pKa of the bridgehead nitrogen (N1) is significantly lowered by the inductive effect of the C6-cyano group and the C2-chloro substituent. This reduced basicity minimizes non-specific protein binding and improves the pharmacokinetic profile by reducing lysosomal trapping.
Synthetic Architecture
The synthesis of 2-chloroimidazo[1,2-a]pyridine-6-carbonitrile requires a strategy that avoids the common C3-functionalization trap. The most robust industrial route involves the construction of the imidazo[1,2-a]pyridin-2-one (lactam) intermediate, followed by aromatizing chlorination.
Protocol: Two-Step Cyclization-Chlorination Sequence
Step 1: Formation of the Lactam Intermediate
Reaction: Condensation of 2-amino-5-cyanopyridine with ethyl bromoacetate (or ethyl chloroacetate).
-
Reagents: 2-Amino-5-cyanopyridine (1.0 eq), Ethyl bromoacetate (1.2 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve 2-amino-5-cyanopyridine in anhydrous ethanol (0.5 M concentration).
-
Add ethyl bromoacetate dropwise at room temperature.
-
Heat the mixture to reflux for 6–12 hours. Monitor by TLC (formation of a polar spot).
-
Workup: Cool the reaction to 0°C. The hydrobromide salt of the intermediate often precipitates. Filter the solid.[2]
-
Cyclization: Suspend the salt in water/ethanol and adjust pH to ~8 with NaHCO
to induce cyclization to the imidazo[1,2-a]pyridin-2-one. Filter and dry the solid.[3][2]
-
Step 2: Aromatizing Chlorination (The Critical Step)
Reaction: Conversion of the lactam to the 2-chloro derivative using Phosphorus Oxychloride (POCl
-
Reagents: Imidazo[1,2-a]pyridin-2-one intermediate (from Step 1), POCl
(excess, solvent/reagent), Benzyltriethylammonium chloride (TEBAC - catalyst, optional). -
Procedure:
-
Place the lactam in a round-bottom flask under inert atmosphere (N
). -
Add POCl
(approx. 5–10 volumes). Caution: Exothermic. -
Add a catalytic amount of TEBAC (0.1 eq) to facilitate chloride transfer.
-
Heat to reflux (105°C) for 4–6 hours. The suspension will clear as the aromatic product forms.
-
Quenching (Critical Safety): Remove excess POCl
via vacuum distillation. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize carefully with solid Na CO or NH OH to pH 7–8. -
Purification: Extract with Dichloromethane (DCM). Wash organics with brine, dry over MgSO
, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
-
Visualization: Synthetic Pathway
Caption: Step-wise synthesis via the lactam intermediate ensures regioselective chlorine installation at C2.
Reactivity & Functionalization Logic
The power of this scaffold lies in its regioselective orthogonality . Researchers can manipulate three distinct sites independently.
Site A: C2-Chlorine (Electrophilic Handle)
The C2 position is activated for Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.
-
Conditions: Pd(dppf)Cl
, K CO , Dioxane/Water, 90°C.
-
-
Buchwald-Hartwig: Allows introduction of amines (C-N bond formation).
-
Conditions: Pd
(dba) , Xantphos, Cs CO , Toluene.
-
-
S
Ar Potential: Unlike 2-chloropyridines, the 2-chloroimidazo[1,2-a]pyridine is less reactive toward direct nucleophilic displacement unless activated by strong electron-withdrawing groups or forcing conditions. Metal catalysis is preferred.
Site B: C3-Position (Nucleophilic Center)
The C3 position retains nucleophilic character typical of the scaffold.
-
Electrophilic Aromatic Substitution (EAS): Can undergo halogenation (NIS/NBS) or formylation (Vilsmeier-Haack) to introduce a third diversity point after C2 functionalization.
Site C: C6-Nitrile (Functional Group Interconversion)
-
Hydrolysis: To Carboxylic Acid (Acidic/Basic conditions).
-
Reduction: To Benzylamine (H
, Raney Ni). -
Cycloaddition: To Tetrazole (NaN
, NH Cl), a bioisostere for carboxylic acids.
Visualization: Reactivity Map
Caption: Orthogonal reactivity map highlighting the three distinct functionalization zones.
Handling & Safety
-
Hazard Identification: As a nitrile derivative, this compound should be treated as potentially releasing cyanide under extreme acidic/metabolic conditions, though the aromatic nitrile is generally stable.
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
Storage: Store at 2–8°C under inert gas. Moisture sensitive (nitrile hydrolysis risk over long periods).
-
Waste: Dispose of as hazardous organic waste containing nitrogen/halogens.
References
-
Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity." Journal of Heterocyclic Chemistry, 2018. Link
-
Bagdi, A. K. et al. "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Organic Chemistry Frontiers, 2015. Link
- Gueiffier, A. et al. "Synthesis and reactivity of 2-chloroimidazo[1,2-a]pyridine derivatives." Journal of Heterocyclic Chemistry, 1999.
-
PubChem Compound Summary. "2-Chloroimidazo[1,2-a]pyridine." (General scaffold data). Link[4]
-
KonoChem. "2-Chloroimidazo[1,2-a]pyridine-6-carbonitrile Product Data." (Commercial availability and CAS verification). Link
Sources
- 1. 2-Chloroimidazo[1,2-a]pyridine-6-carbonitrile - CAS:1019020-03-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloroimidazo[1,2-a]pyridine | C7H5ClN2 | CID 2113972 - PubChem [pubchem.ncbi.nlm.nih.gov]
